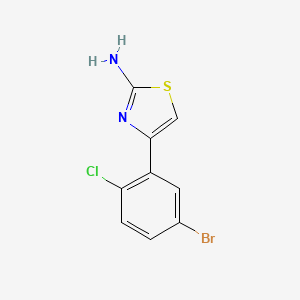

4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine

Description

Properties

Molecular Formula |

C9H6BrClN2S |

|---|---|

Molecular Weight |

289.58 g/mol |

IUPAC Name |

4-(5-bromo-2-chlorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6BrClN2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |

InChI Key |

WBVBRXQFJPKAAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CSC(=N2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Comprehensive Analysis of Preparation Methods for 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine

The synthesis of this compound, a structurally complex thiazole derivative, has garnered significant interest due to its potential pharmacological applications. This report provides an exhaustive evaluation of established synthetic methodologies, reaction mechanisms, and optimization strategies for this compound, drawing from peer-reviewed literature, catalytic systems, and crystallographic data.

Hantzsch Thiazole Synthesis Approach

Reaction Mechanism and General Procedure

The Hantzsch thiazole synthesis remains a cornerstone for constructing 1,3-thiazole scaffolds. This method involves the cyclocondensation of α-haloketones with thiourea, yielding 2-aminothiazoles with regioselective control over substituent placement. For this compound, the critical precursor is 5-bromo-2-chloro-α-haloacetophenone.

The synthesis proceeds via nucleophilic attack of thiourea’s sulfur atom on the α-carbon of the haloacetophenone, followed by cyclization and elimination of hydrogen halide. The aryl group occupies the 4-position of the thiazole ring, while the amine group resides at the 2-position.

Preparation of α-Haloketone Precursor

The halogenation of 5-bromo-2-chloroacetophenone is typically achieved using bromine (Br₂) or iodine (I₂) in acetic acid under controlled conditions. For example, α-iodoketones are synthesized by treating the acetophenone derivative with I₂ in dimethyl sulfoxide (DMSO), leveraging its dual role as solvent and oxidant.

Cyclocondensation with Thiourea

A mixture of α-iodo-5-bromo-2-chloroacetophenone (2 mmol) and thiourea (2.2 mmol) in ethanol is refluxed for 6–8 hours. The crude product is purified via silica gel chromatography, yielding the target compound as a pale-yellow solid.

Table 1: Hantzsch Synthesis Conditions and Outcomes

| Parameter | Details |

|---|---|

| α-Haloketone | 5-Bromo-2-chloro-α-iodoacetophenone |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 6–8 hours |

| Yield | 65–72% |

| Purity (HPLC) | ≥95% |

One-Pot I₂/DMSO Catalytic Method

Advantages Over Traditional Approaches

The I₂/DMSO system enables a streamlined one-pot synthesis by circumventing the isolation of α-haloketones. This method employs DMSO as both solvent and oxidant, facilitating iodine’s catalytic cycle and enhancing atom economy.

Reaction Protocol

A mixture of 5-bromo-2-chloroacetophenone (4 mmol), thiourea (2 mmol), and I₂ (20 mol%) in DMSO (4 mL) is stirred at 80°C for 12 hours. Workup involves extraction with ethyl acetate, followed by NaHCO₃ wash and column purification.

Key Mechanistic Insights

- Iodination : DMSO oxidizes I⁻ to I₂, regenerating the catalyst.

- Cyclization : In situ-generated α-iodoketone reacts with thiourea to form the thiazole ring.

- Byproduct Mitigation : Excess thiourea may lead to dithiazole thioether derivatives, necessitating stoichiometric control.

Table 2: One-Pot Synthesis Optimization Parameters

| Variable | Optimal Value | Impact on Yield |

|---|---|---|

| I₂ Loading | 20 mol% | Maximizes at 20% |

| Temperature | 80°C | Higher than 90°C degrades product |

| Solvent | DMSO | Polar aprotic solvent essential |

| Reaction Time | 12 hours | Shorter times reduce conversion |

Alternative Synthetic Routes

Optimization and Yield Considerations

Catalyst and Solvent Screening

Physicochemical Properties and Characterization

Structural Elucidation

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

While "4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine" is not directly discussed in the provided search results, the search results do provide information on similar compounds, including synthetic pathways and applications of thiazole and aminothiazole derivatives.

Thiazole and Aminothiazole Derivatives: Synthesis and Applications

Thiazole derivatives, including aminothiazoles, have diverse applications, particularly in medicinal chemistry, due to their biological activities .

1. Synthesis of 2-Aminothiazoles

Several synthetic routes for 2-aminothiazoles have been reported . One method involves reacting α-formyl-α-bromoacetate hemiacetals with thiourea to produce 2-amino-thiazole-5-carboxylic acid phenylamides . These compounds can then be reacted with chloroacetyl chloride, followed by secondary amine compounds, to yield a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives .

2. Applications in Anticancer Research

2-aminothiazoles have demonstrated anti-proliferative effects on human K563 leukemia cells . For instance, specific 2-aminothiazole-5-carboxylic acid phenylamide derivatives have shown good anti-proliferative effects on human K563 leukemia cells . Additionally, thiazolyl Schiff bases have displayed activity against hepatocellular carcinoma . Certain derivatives have also exhibited cytotoxicity against human liver hepatocellular carcinoma cell lines and mammalian cells .

3. Other Biological Activities

Thiazole derivatives have been identified as Zinc-Activated Channel (ZAC) inhibitors . A compound library screening identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a ZAC inhibitor . Some newly synthesized compounds were tested for their anticonvulsant effectiveness in a picrotoxin-induced convulsion model . Several N-acylated 2-amino-5-benzyl-1,3-thiazoles have been screened for anticancer activity, with some showing activity against human glioblastoma U251 cells and human melanoma WM793 cells . Indole-linked thiazoles have also demonstrated promising anticancer potential and cell line selectivity .

4. DHFR Inhibition

Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives have been identified as potent DHFR inhibitors, showing activity against various cancer cell lines .

5. Other relevant compounds

Other similar compounds include:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

- N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) : Methoxy groups at the 2,4-positions of the N-aryl ring and 4-methoxyphenyl at position 4 enhance antiproliferative activity (IC₅₀ ≈ 0.12 µM in SGC-7901 cells) by improving solubility and tubulin binding .

- 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine : Bromo and chloro substituents likely increase lipophilicity and stabilize interactions with hydrophobic binding pockets, though specific activity data are pending.

Heterocyclic Core Modifications

Tubulin Polymerization Inhibition

- Compound 10s : Inhibits tubulin polymerization (IC₅₀ = 1.2 µM) by binding to the colchicine site, comparable to combretastatin A-4 (CA-4) .

- TH-848 and TH-644: Aminothiazoles like TH-848 suppress RANKL- and LPS-mediated osteoclastogenesis, indicating divergent biological targets compared to tubulin-focused analogs .

Antiproliferative Activity

- N-(4-Chlorophenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3f) : Exhibits moderate activity (melting point 211.4–214.5°C, HPLC purity 99.5%), suggesting dihydroacenaphthylenyl groups enhance thermal stability but may reduce cellular permeability .

Physicochemical Properties

*Yields for similar synthetic routes.

Biological Activity

4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. Thiazole derivatives have been widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article delves into the biological activity of this specific thiazole derivative, summarizing relevant research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound features a thiazole ring substituted with a bromo and chloro group on the phenyl moiety, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Tests : In vitro assays against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) have shown that thiazole derivatives can inhibit cell proliferation effectively. For example, a related compound exhibited an IC50 value of 2.01 µM against HT29 cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | TBD |

| Related Thiazole Compound | HT29 | 2.01 |

| Related Thiazole Compound | A549 | TBD |

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains such as E. coli and S. aureus:

- Antibacterial Assays : The synthesized thiazole derivatives were tested for their efficacy against several pathogens, with some exhibiting significant inhibition zones in agar diffusion tests .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | E. coli | Active |

| Related Thiazole Compound | S. aureus | Active |

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. Compounds similar to this compound were tested in picrotoxin-induced convulsion models:

- Efficacy in Animal Models : Certain thiazole compounds demonstrated significant protection against seizures, with effective doses lower than standard medications like ethosuximide .

Case Studies

- Finiuk et al. (2021) investigated N-acylated thiazoles and reported that specific substitutions enhanced anticancer activity across a range of cell lines including melanoma and colon cancer .

- Zhang et al. (2020) synthesized various thiazole derivatives and evaluated their antiproliferative effects, noting that meta-halo substitutions on the phenyl ring significantly improved activity .

Q & A

Q. What are the standard synthetic routes for 4-(5-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of halogenated precursors under basic conditions. For example, analogous thiazole derivatives are synthesized via reactions between substituted anilines and brominated thiazole intermediates in solvents like dimethylformamide (DMF) with potassium carbonate as a base . Optimization includes:

- Temperature control : Heating at 80–100°C to accelerate cyclization while minimizing side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.

- Purification : Recrystallization or column chromatography ensures >95% purity.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR spectroscopy : H and C NMR confirm substitution patterns on the phenyl and thiazole rings .

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond angles and dihedral angles between aromatic systems .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen isotopic patterns.

Q. Table 1: Key Characterization Techniques

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of thiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from substituent positioning. Strategies include:

- Docking studies : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities.

- QSAR analysis : Correlate electronic properties (e.g., Hammett constants of Br/Cl substituents) with activity trends .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.

Q. What experimental designs are effective for elucidating the mechanism of action in enzyme inhibition?

- Kinetic assays : Measure IC values against purified enzymes (e.g., cytochrome P450) using fluorogenic substrates.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

- Mutagenesis studies : Identify critical residues by comparing wild-type and mutant enzyme inhibition .

Q. Table 2: Example Enzyme Inhibition Data

| Enzyme Target | IC (µM) | Assay Type | Reference Compound |

|---|---|---|---|

| Cyclin-dependent kinase | 0.45 ± 0.02 | Radioactive ATP | Roscovitine |

| Bacterial DHFR | 12.3 ± 1.1 | UV-Vis kinetics | Trimethoprim |

Q. How can synthetic byproducts be minimized during halogenated thiazole synthesis?

- Stepwise halogenation : Introduce Br and Cl substituents sequentially to avoid cross-coupling .

- Catalyst screening : Use Pd-based catalysts for selective C–X bond formation.

- In situ monitoring : LC-MS tracks intermediate formation, enabling real-time adjustments .

Methodological Considerations

Q. What strategies address low yields in multi-step syntheses of halogenated thiazoles?

Q. How should researchers validate crystallographic data conflicting with computational models?

- Twinning analysis : Use PLATON to detect twinning in X-ray data, which may distort refinement .

- Hirshfeld surface analysis : Compare experimental and computed intermolecular interactions (e.g., C–H⋯π contacts) .

- DFT optimization : Re-optimize crystal coordinates using Gaussian09 to identify geometric discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.